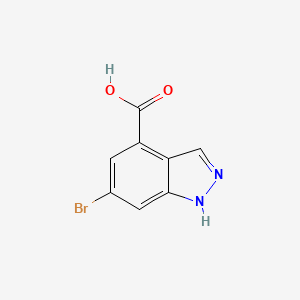

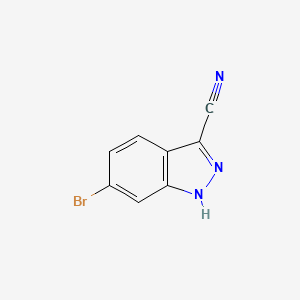

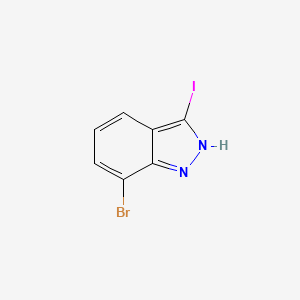

![molecular formula C8H4BrClN2O B1292623 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000341-99-0](/img/structure/B1292623.png)

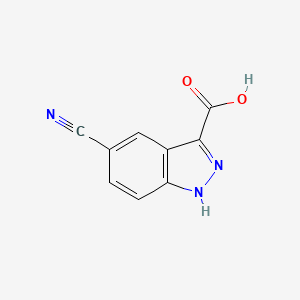

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (BCPC) is a novel synthetic compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including those related to organic synthesis, biochemistry, and physiology. BCPC has also been studied for its potential therapeutic applications, though its use in drug development is still in its early stages.

Scientific Research Applications

Synthesis of β-Lactams and Heterocycles

One application involves the synthesis of β-lactams and heterocyclic compounds. For example, 3-aryloxy-4-oxoazetidine-2-carbaldehydes, related to the core structure of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, have been utilized in acid-catalyzed ring closures and transformations. These processes yield dihydrochromeno[3,2-b]azet-2(1H)-ones and pyrrolidin-2-one derivatives, showcasing the compound's utility in creating diverse chemical structures (F. Bertha et al., 1998).

Cyclization Reactions

Additionally, the compound has been involved in palladium-catalyzed cyclization reactions. Specifically, 3-bromopyridine-4-carbaldehyde, which shares structural similarities, has been cyclized with carboxylic acids under carbon monoxide pressure to afford 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This reaction illustrates its potential in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (C. Cho & J. Kim, 2008).

Preparation of Dibromo-Indole Derivatives

Furthermore, the compound's framework has been utilized in the convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles. This process involves the bromination of indoles, demonstrating the compound's applicability in synthesizing indole derivatives, which are significant in pharmaceutical research (J. Parrick et al., 1989).

Mechanism of Action

Target of Action

Similar compounds have shown potent activities against fgfr1, 2, and 3 .

Mode of Action

Related compounds have been reported to inhibit fgfr, potentially leading to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

Fgfr inhibitors generally affect pathways involved in cell growth and survival .

Result of Action

Similar compounds have been shown to inhibit cell proliferation and induce apoptosis .

Biochemical Analysis

Biochemical Properties

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The compound’s interaction with kinases can lead to the inhibition of phosphorylation processes, thereby affecting various signaling pathways. Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases . Furthermore, it affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to various stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can lead to the inhibition of enzyme-substrate interactions, thereby preventing the progression of biochemical reactions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular processes, with potential cumulative effects on cell function . These temporal effects are crucial for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic transformation facilitates the compound’s excretion from the body. Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways . These effects on metabolism are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution . The compound’s localization within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression, while its presence in the cytoplasm can affect signaling pathways .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity. The compound contains targeting signals that direct it to specific compartments, such as the nucleus or mitochondria . Post-translational modifications, such as phosphorylation, can also influence its localization and function . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-8-6-4(3-13)1-11-7(6)5(10)2-12-8/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVANOLZDZLMZBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=CN=C2Br)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646787 |

Source

|

| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-99-0 |

Source

|

| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

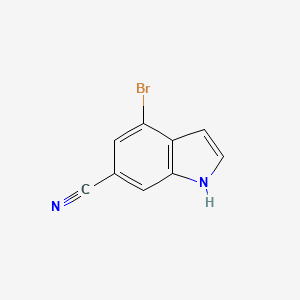

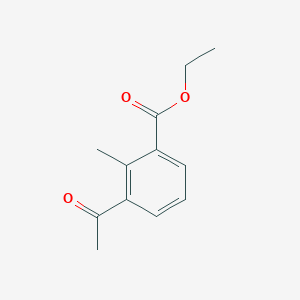

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)